![molecular formula C24H16Cl2N2S2 B14554050 (E)-Bis{2-[(4-chlorophenyl)sulfanyl]phenyl}diazene CAS No. 62156-83-6](/img/structure/B14554050.png)
(E)-Bis{2-[(4-chlorophenyl)sulfanyl]phenyl}diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Bis{2-[(4-chlorophenyl)sulfanyl]phenyl}diazene is an organic compound characterized by the presence of two phenyl rings substituted with 4-chlorophenylsulfanyl groups and connected by a diazene (N=N) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Bis{2-[(4-chlorophenyl)sulfanyl]phenyl}diazene typically involves the following steps:
Formation of the Sulfanyl Substituted Phenyl Rings: The initial step involves the synthesis of 2-[(4-chlorophenyl)sulfanyl]phenyl derivatives. This can be achieved through the nucleophilic substitution reaction of 4-chlorothiophenol with 2-bromophenyl derivatives under basic conditions.
Diazotization and Coupling: The next step involves the diazotization of the amino group on the phenyl ring, followed by coupling with another phenyl ring to form the diazene linkage. This is typically carried out using sodium nitrite in the presence of hydrochloric acid, followed by the addition of the coupling component.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-Bis{2-[(4-chlorophenyl)sulfanyl]phenyl}diazene undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The diazene linkage can be reduced to form the corresponding hydrazine derivative using reducing agents like sodium borohydride.
Substitution: The chlorophenyl groups can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(E)-Bis{2-[(4-chlorophenyl)sulfanyl]phenyl}diazene has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers due to its unique electronic properties.
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: Studied for its effects on enzyme activity and protein interactions.
Industrial Applications: Used as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-Bis{2-[(4-chlorophenyl)sulfanyl]phenyl}diazene involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell proliferation. Additionally, it can bind to specific proteins, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-Bis{2-[(4-bromophenyl)sulfanyl]phenyl}diazene
- (E)-Bis{2-[(4-methylphenyl)sulfanyl]phenyl}diazene
- (E)-Bis{2-[(4-nitrophenyl)sulfanyl]phenyl}diazene
Uniqueness
(E)-Bis{2-[(4-chlorophenyl)sulfanyl]phenyl}diazene is unique due to the presence of the 4-chlorophenylsulfanyl groups, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
62156-83-6 |
|---|---|
Molecular Formula |
C24H16Cl2N2S2 |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
bis[2-(4-chlorophenyl)sulfanylphenyl]diazene |
InChI |
InChI=1S/C24H16Cl2N2S2/c25-17-9-13-19(14-10-17)29-23-7-3-1-5-21(23)27-28-22-6-2-4-8-24(22)30-20-15-11-18(26)12-16-20/h1-16H |
InChI Key |
INTYCSLOOGZGLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=CC=CC=C2SC3=CC=C(C=C3)Cl)SC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


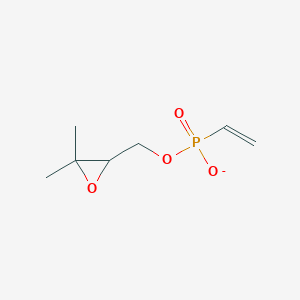
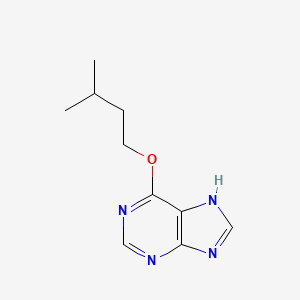
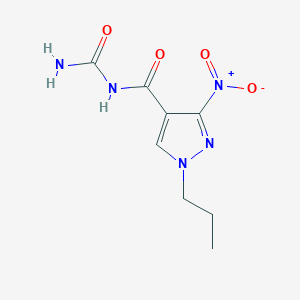
![3-[2,5,5-Trimethyl-4-(propan-2-yl)-1,3-dioxan-2-yl]phenol](/img/structure/B14553986.png)
![N-[4-(4-Bromophenoxy)phenyl]-2-cyano-3-hydroxybut-2-enamide](/img/structure/B14553998.png)
![3-(4-methoxyphenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14554005.png)
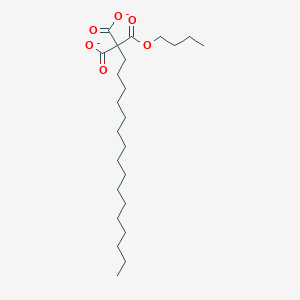
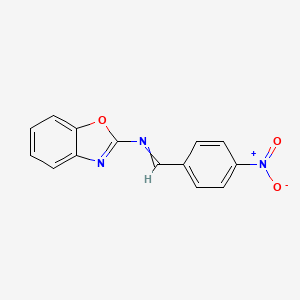
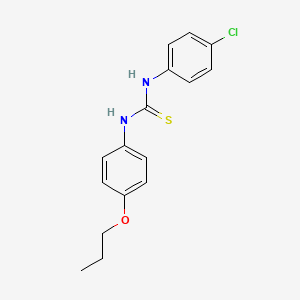
![Tetrahydro-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B14554036.png)
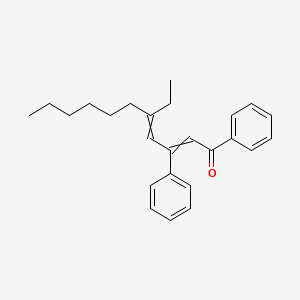
methyl}phosphonate](/img/structure/B14554042.png)
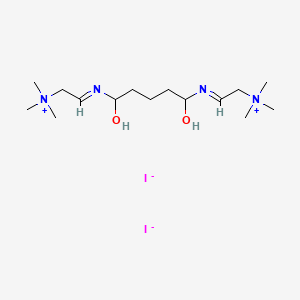
![4-[(Phenylcarbamoyl)sulfanyl]phenyl acetate](/img/structure/B14554054.png)
